ANA-12
Overview
Description
ANA-12 is a selective, small-molecule non-competitive antagonist of tropomyosin receptor kinase B (TrkB), which is the main receptor of brain-derived neurotrophic factor (BDNF) . The compound has a molecular formula of C22H21N3O3S and a molar mass of 407.49 g/mol . This compound is known for its ability to cross the blood-brain barrier and exert central TrkB blockade, producing effects as early as 30 minutes following intraperitoneal injection in mice .
Mechanism of Action
Target of Action
ANA-12 is a selective, small-molecule non-competitive antagonist of TrkB , the main receptor of brain-derived neurotrophic factor (BDNF) . TrkB plays a crucial role in neuron survival and differentiation, synaptic strengthening, and the plasticity underlying learning and memory .
Mode of Action
This compound binds to the extracellular low-affinity site of TrkB with a Kd value of 12 μM and to the high-affinity site with a Kd value of 10 nM . It effectively inhibits BDNF-induced neurite outgrowth in TrkB-expressing cells . By blocking the neurotrophic actions of BDNF, this compound prevents the activation of TrkB without compromising neuron survival .
Biochemical Pathways
The blockade of BDNF signaling by this compound affects several biochemical pathways. For instance, it has been found to alleviate methamphetamine-induced depression-like behavior, behavioral sensitization, and nucleus accumbens neuroplasticity changes . It also blocks the cognitive-enhancing effects of environmental enrichment and calorie restriction in rodents, which are mediated by BDNF signaling through TrkB in the hippocampus .
Pharmacokinetics
This compound crosses the blood-brain-barrier and exerts central TrkB blockade . It produces effects as early as 30 minutes (~400 nM) and as long as 6 hours (~10 nM) following intraperitoneal injection in mice . .
Result of Action
This compound produces rapid antidepressant and anxiolytic-like effects in animal models . These effects have been elucidated to be mediated by the blockade of BDNF signaling in the nucleus accumbens . It also blocks hippocampal neurogenesis induced by physical exercise in rodents .
Biochemical Analysis
Biochemical Properties
ANA-12 interacts with TrkB, a protein that is crucial for the survival and function of neurons . By binding to TrkB, this compound inhibits the neurotrophic actions of BDNF without compromising neuron survival . This interaction is non-competitive, meaning this compound binds to a site on TrkB that is different from the active site where BDNF binds .
Cellular Effects
This compound has been shown to produce rapid antidepressant and anxiolytic-like effects in animal models . These effects are thought to be mediated by the blockade of BDNF signaling in the nucleus accumbens, a region of the brain involved in reward and motivation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to TrkB, thereby blocking the actions of BDNF . This blockade inhibits the activation of TrkB and downstream signaling pathways, which can influence various cellular processes, including cell survival, differentiation, and synaptic plasticity .
Temporal Effects in Laboratory Settings
Following intraperitoneal injection in mice, this compound exerts central TrkB blockade, producing effects as early as 30 minutes and as long as 6 hours . This suggests that this compound has a relatively rapid onset and a duration of action that lasts several hours .
Dosage Effects in Animal Models
The effects of this compound in animal models have been shown to vary with dosage . For instance, a single dose of this compound can produce rapid antidepressant effects in the social defeat stress model of depression . The duration of these effects can vary, with some studies suggesting that the antidepressant effects of this compound may not be as long-lasting as those of other treatments .
Transport and Distribution
It is known that this compound can cross the blood-brain barrier, suggesting that it is able to reach the central nervous system following systemic administration .
Preparation Methods
ANA-12 can be synthesized through a series of chemical reactions involving specific reagents and conditions. The solubility of this compound in dimethyl sulfoxide (DMSO) is greater than 10 mM . For industrial production, the compound is typically synthesized in a controlled environment to ensure high purity and biological activity .
Chemical Reactions Analysis
ANA-12 undergoes various chemical reactions, including substitution and complexation reactions. It is known to bind selectively to the TrkB receptor, preventing its activation by BDNF . The compound does not alter the functions of tropomyosin receptor kinase A (TrkA) and tropomyosin receptor kinase C (TrkC) . Common reagents used in these reactions include BDNF and various solvents like DMSO . The major products formed from these reactions are the inhibited TrkB receptor complexes .
Scientific Research Applications
ANA-12 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the interactions between small molecules and protein receptors . In biology, this compound is employed to investigate the role of BDNF and TrkB signaling in neuronal development and function . In medicine, the compound has shown potential as an antidepressant and anxiolytic agent in animal models . It has also been found to alleviate methamphetamine-induced depression-like behavior and block the cognitive-enhancing effects of environmental enrichment and calorie restriction in rodents . In industry, this compound is used in the development of new therapeutic agents targeting neurotrophic pathways .
Comparison with Similar Compounds
ANA-12 is unique in its selective antagonism of the TrkB receptor without affecting TrkA and TrkC functions . Similar compounds include 7,8-dihydroxyflavone, which is a TrkB agonist, and other TrkB antagonists like K252a . this compound stands out due to its high selectivity and ability to cross the blood-brain barrier .
Properties
IUPAC Name |
N-[2-[(2-oxoazepan-3-yl)carbamoyl]phenyl]-1-benzothiophene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c26-20(25-17-10-5-6-12-23-21(17)27)15-8-2-3-9-16(15)24-22(28)19-13-14-7-1-4-11-18(14)29-19/h1-4,7-9,11,13,17H,5-6,10,12H2,(H,23,27)(H,24,28)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSCYCAIGRVBMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501045818 | |
Record name | ANA 12 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501045818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219766-25-3 | |
Record name | N-[2-[[(Hexahydro-2-oxo-1H-azepin-3-yl)amino]carbonyl]phenyl]benzo[b]thiophene-2-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=219766-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ANA-12 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219766253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ANA 12 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501045818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 219766-25-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ANA-12 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54S4JPT8JX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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